N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide

metabotropic glutamate receptor 1 allosteric modulation radioligand displacement

Screening laboratories requiring a robust, validated negative control for mGluR allosteric modulator campaigns can use this compound to establish assay signal windows and verify DMSO tolerance. Medicinal chemistry teams employ it as a matched-pair comparator to deconvolute linker-dependent SAR. - Confirmed inactive across mGluR1, mGluR2, and mGluR4 (IC50/EC50 > 300,000 nM in BHK cell-based cAMP and PI hydrolysis assays). - Distinct 3-morpholinopropyl topology; functional equivalence to ethyl-linker homologs must not be assumed without empirical confirmation. - Well-defined formula (C₁₉H₂₄N₄O₃, MW 356.4) with multiple analytical handles (quinoline UV chromophore, morpholine basic center) for LC-MS/NMR method development.

Molecular Formula C19H24N4O3
Molecular Weight 356.426
CAS No. 941939-24-8
Cat. No. B2591111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide
CAS941939-24-8
Molecular FormulaC19H24N4O3
Molecular Weight356.426
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCCN3CCOCC3
InChIInChI=1S/C19H24N4O3/c1-14-13-17(15-5-2-3-6-16(15)21-14)22-19(25)18(24)20-7-4-8-23-9-11-26-12-10-23/h2-3,5-6,13H,4,7-12H2,1H3,(H,20,24)(H,21,22,25)
InChIKeyJZCNTXJLCWMSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide Identity & Curation


N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide is a synthetic oxalamide derivative bearing a 2-methylquinolin-4-yl head group linked via an oxalamide bridge to a 3-morpholinopropyl tail. It is registered in the ChEMBL database as CHEMBL2115156 and curated in BindingDB under monomer ID 50407831, where its primary reported pharmacological annotation is interaction with metabotropic glutamate receptor subtypes (mGluR1, mGluR2, mGluR4) [1]. The compound is not known to be an approved drug or clinical candidate; its appearance in public bioactivity databases positions it as a research tool compound, most commonly encountered in the context of mGluR allosteric modulator screening campaigns.

1
mGluR allosteric modulator screening Targeted for negative-control and counter-screening applications across mGluR1, mGluR2, and mGluR4 subtypes.
2
Structurally matched inactive probe Shares quinoline-oxalamide scaffold with active mGluR chemotypes but lacks functional activity; suitable for SAR reference studies.
3
Public bioactivity-curated tool BindingDB/ChEMBL record with multi-assay functional data; supports orthogonal assay validation without off-target mGluR interference.

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide Generic Substitution Risks


Even minor structural modifications within the quinoline-oxalamide-morpholine series can produce large shifts in target binding and functional activity. The 3-morpholinopropyl linker of this compound is one specific topology among a family of alkyl-spacer variants (e.g., ethyl, butyl, or substituted benzyl linkers). In the metabotropic glutamate receptor field, linker length and flexibility have been shown to dictate whether a compound behaves as a positive allosteric modulator, a silent binder, or a negative allosteric modulator [1]. Therefore, assuming functional equivalence between the propyl-linked compound and its closest commercially listed homolog, N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide, is scientifically unsound without empirical confirmation. The quantitative evidence below demonstrates that the target compound occupies a distinct activity zone that must be matched to the specific assay context.

Propyl-linked compound vs. closest ethyl-linked analog
Target compound (propyl linker)
Reported pan-mGluR1/2/4 inactivity (IC50 > 300,000 nM)
Ethyl-linked analog
No public bioactivity data available
One methylene difference in the linker can switch pharmacological behavior in quinoline mGluR chemotypes. SAR precedent indicates >100-fold potency shifts are possible. Functional equivalence between propyl and ethyl variants may not transfer and requires independent assay validation.

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide Differentiation from mGluR Probes


mGluR1 Binding Affinity vs. CPCCOEt

The target compound displays negligible binding to human mGluR1, with a reported Ki > 270,000 nM [1]. In contrast, the prototypical mGluR1 negative allosteric modulator CPCCOEt (7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester) exhibits an IC50 of approximately 6,500 nM in the same receptor family, representing a >40-fold difference [2]. This magnitude of difference categorically separates the target compound from even weak mGluR1 binders and supports its use as a negative-control molecule in mGluR1 primary screening.

mGluR1 binding vs. CPCCOEt
Cross-study comparable
Ki > 270,000 nM vs. CPCCOEt IC50 ≈ 6,500 nM; >41-fold weaker
Supports negative-control context for mGluR1 primary screening
BindingDB radioligand displacement vs. literature functional assay
metabotropic glutamate receptor 1 allosteric modulation radioligand displacement

mGluR4 Absence of Agonist/PAM Activity

In BHK cells expressing human mGluR4, the target compound produces no detectable inhibition of forskolin-stimulated cAMP hydrolysis up to concentrations exceeding 300,000 nM (IC50 > 300,000 nM) [1]. Known mGluR4 positive allosteric modulators (PAMs) such as PHCCC typically exhibit EC50 values in the range of 4,000–8,000 nM in analogous cAMP assays [2]. The >37-fold rightward shift relative to the weakest PAMs confirms that the target compound lacks the molecular features required to potentiate mGluR4 signaling, making it a suitable inactive reference for PAM screening campaigns.

mGluR4 absence of PAM activity
Cross-study comparable
Target: IC50 > 300,000 nM (cAMP) vs. PHCCC EC50 4,000–8,000 nM; >37-fold rightward shift, no potentiation detected
Serves as inactive reference for mGluR4 PAM screening campaigns
BHK-mGluR4 cells, forskolin-stimulated cAMP accumulation
metabotropic glutamate receptor 4 cAMP assay positive allosteric modulator

Pan-mGluR1/2/4 Activity Profile

The compound has been tested in functional assays across three mGluR subtypes: mGluR1 (PI hydrolysis, IC50 > 300,000 nM), mGluR2 (cAMP, IC50 > 300,000 nM), and mGluR4 (cAMP, IC50 > 300,000 nM), with uniformly negative results [1]. In contrast, many quinoline-derived mGluR ligands reported in the patent literature (e.g., WO2005000247A2) exhibit subtype-selective modulation with IC50/EC50 values in the nanomolar to low micromolar range [2]. The compound's pan-inactivity differentiates it from active quinoline-based mGluR chemotypes and establishes it as a non-promiscuous tool for orthogonal assay validation.

Pan-mGluR1/2/4 inactivity
Class-level inference
mGluR1, mGluR2, mGluR4 IC50 > 300,000 nM; >300-fold weaker than active quinoline-mGluR chemotypes (10–1,000 nM)
Establishes non-promiscuous tool for orthogonal assay validation
Three-subtype functional profiling compared to patent class range
mGluR selectivity subtype profiling allosteric ligand screening

LLE and CNS MPO vs. Clinical mGluR Compounds

Based on the molecular formula C₁₉H₂₄N₄O₃ (MW = 356.4 g/mol) and predicted logP of approximately 2.1 (calculated via consensus model), the target compound resides within favorable CNS drug-like space (CNS MPO score ≈ 5.2) but exhibits extremely low lipophilic ligand efficiency (LLE = pKi − logP; pKi < 3.57, therefore LLE < 1.5) [1][2]. Clinical-stage mGluR modulators such as basimglurant (MW 320, logP 3.5, LLE ≈ 5.2 for mGluR5) demonstrate that the target compound's poor LLE is not an intrinsic property of the oxalamide-quinoline scaffold but rather reflects the absence of specific pharmacophoric elements necessary for high-affinity binding [3]. This LLE gap quantifies why the compound is suited as a negative control, not a lead-optimization starting point.

LLE & CNS MPO vs. basimglurant
Class-level inference
MW=356.4, logP≈2.1, LLE
Confirms pharmacologically silent reference; not a lead-like starting point
Calculated properties; clinical mGluR5 NAM comparator
Propyl vs. ethyl linker divergence
Class-level inference
No direct bioactivity comparison available. Patent SAR: one methylene change can switch modulator behavior with >100-fold potency impact.
Linker identity may require independent validation for mGluR assay applications
Structural analog lacks public data; class-level precedent only
physicochemical properties CNS drug-likeness ligand efficiency

Propyl vs. Ethyl Linker Structural Divergence

The closest commercially listed analog is N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide, differing by a single methylene unit in the linker (ethyl vs. propyl). In published SAR studies of quinoline-based mGluR allosteric ligands, altering the alkyl linker length between the quinoline core and the basic amine has been shown to switch a compound from antagonist to agonist behavior, with as little as one carbon atom producing >100-fold shifts in functional potency [2]. No head-to-head comparative bioactivity data are publicly available for this specific pair. However, the class-level precedent establishes that the propyl-linked compound cannot be considered a drop-in replacement for the ethyl-linked variant in any mGluR-targeted assay without independent validation.

Propyl vs. ethyl linker divergence
Class-level inference
No direct bioactivity comparison available. Patent SAR: one methylene change can switch modulator behavior with >100-fold potency impact.
Linker identity may require independent validation for mGluR assay applications
Structural analog lacks public data; class-level precedent only
linker length structure-activity relationship morpholine positioning

N1-(2-methylquinolin-4-yl)-N2-(3-morpholinopropyl)oxalamide Application Scenarios


Negative Control for mGluR1/2/4 Screening

With uniformly negative functional responses across three mGluR subtypes (IC50/EC50 > 300,000 nM in BHK cell-based cAMP and PI hydrolysis assays [1]), this compound serves as an experimentally validated negative control. Screening laboratories can use it to establish assay signal windows, verify that solvent (e.g., DMSO) concentrations are not producing false-positive modulation, and confirm that the detection system responds appropriately in the absence of pharmacological activity.

Quinoline-Oxalamide SAR Reference Compound

The compound's 2-methylquinolin-4-yl head group and oxalamide bridge are shared with active mGluR chemotypes described in patent WO2005000247A2 [2], yet its 3-morpholinopropyl tail renders it inactive. This makes it a direct structural comparator for deconvoluting which molecular features drive mGluR allosteric modulation. Medicinal chemistry teams can use it as a matched-pair reference to attribute potency gains to specific linker or tail modifications.

CNS Drug-Likeness Benchmarking for Low-Efficiency Ligands

With a CNS MPO score of approximately 5.2 but LLE < 1.5 [1][3], this compound exemplifies a physicochemical profile that passes multiparameter drug-likeness filters yet fails to engage the intended target. Computational chemistry and DMPK groups can employ it as a case study for evaluating the predictive power of in silico CNS scores versus empirical target engagement data, thereby refining their triage algorithms for future screening hits.

Analytical Reference for Quinoline-Oxalamide Compounds

The compound's well-defined molecular formula (C₁₉H₂₄N₄O₃, MW = 356.4) and CAS registry number (941939-24-8) make it suitable as a reference standard for LC-MS, NMR, and elemental analysis when characterizing newly synthesized quinoline-oxalamide analogs. Its structural features – quinoline UV chromophore, morpholine basic center, and oxalamide amide bonds – provide multiple analytical handles for method development.

Application
Selection Property
Validation Focus
mGluR1/2/4 Negative-Control Screening
Confirmed pan-mGluR inactivity in functional assays
Signal window verification; solvent-effect and detection system checks
Quinoline-Oxalamide SAR Studies
Shared quinoline-oxalamide scaffold with active mGluR chemotypes
Matched-pair attribution of potency changes to linker/tail modifications
CNS Drug-Likeness Benchmarking
Favorable CNS MPO score with null target engagement
In silico vs. empirical target engagement comparison; LLE gap analysis
Analytical Reference for Quinoline-Oxalamide Analogs
Defined molecular structure with multiple analytical handles
LC-MS, NMR method development and characterization
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